

scale-up synthesis of 2-bromo-7-methoxy-9H-carbazole

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Compound of Interest

Compound Name: **2-bromo-7-methoxy-9H-carbazole**

Cat. No.: **B1278096**

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An effective and scalable synthesis of **2-bromo-7-methoxy-9H-carbazole** is critical for its application in the development of advanced materials, particularly in the field of organic electronics. This carbazole derivative serves as a key building block for organic light-emitting diodes (OLEDs), photovoltaic materials, and other functional organic compounds.^[1] The demand for high-purity **2-bromo-7-methoxy-9H-carbazole** necessitates a robust and reproducible synthetic protocol suitable for large-scale production.^[2]

This document provides a detailed application note and a representative protocol for the scale-up synthesis of **2-bromo-7-methoxy-9H-carbazole**. The described methodology is based on established synthetic routes for carbazole derivatives, adapted for kilogram-scale production.^[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the scale-up synthesis of **2-bromo-7-methoxy-9H-carbazole**, starting from 4-bromo-2-iodo-N-(4-methoxyphenyl)aniline. This approach utilizes a palladium-catalyzed intramolecular C-H amination reaction.

| Parameter | Value | Unit | Notes |
|---|--------------------------------------|-------|------------------------|
| Reactants | | | |
| 4-bromo-2-iodo-N-(4-methoxyphenyl)aniline | 1.00 | kg | Starting Material |
| Palladium(II) Acetate (Pd(OAc) ₂) | | | |
| Xantphos | 27.5 | g | Catalyst |
| Potassium Carbonate (K ₂ CO ₃) | 70.8 | g | Ligand |
| Solvent | | | |
| 1,4-Dioxane | 1.01 | L | Anhydrous |
| Reaction Conditions | | | |
| Temperature | 100 | °C | |
| Reaction Time | 12-24 | hours | Monitored by TLC/LC-MS |
| Product | | | |
| Expected Yield | 0.55 - 0.65 | kg | |
| Purity (by HPLC) | >98 | % | [4][5] |
| Molecular Formula | C ₁₃ H ₁₀ BrNO | [4] | |
| Molecular Weight | 276.13 | g/mol | [4] |

Reaction Pathway

The synthesis proceeds via a palladium-catalyzed intramolecular Buchwald-Hartwig amination of a substituted diarylamine.

Caption: Palladium-catalyzed intramolecular cyclization for the synthesis of **2-bromo-7-methoxy-9H-carbazole**.

Experimental Protocol

This protocol details the scale-up synthesis of **2-bromo-7-methoxy-9H-carbazole**.

1. Materials and Equipment:

- 1.00 kg of 4-bromo-2-iodo-N-(4-methoxyphenyl)aniline
- 27.5 g of Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$)
- 70.8 g of Xantphos
- 1.01 kg of Potassium Carbonate (K_2CO_3), finely powdered and dried
- 10 L of anhydrous 1,4-Dioxane
- 20 L reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet/outlet
- Heating mantle with temperature control
- Filtration apparatus
- Rotary evaporator
- Recrystallization vessels

2. Reaction Setup:

- To the 20 L reaction vessel, add 1.00 kg of 4-bromo-2-iodo-N-(4-methoxyphenyl)aniline, 27.5 g of $\text{Pd}(\text{OAc})_2$, 70.8 g of Xantphos, and 1.01 kg of potassium carbonate.
- Purge the vessel with nitrogen for 30 minutes.
- Under a nitrogen atmosphere, add 10 L of anhydrous 1,4-dioxane to the vessel.

3. Reaction Execution:

- Begin vigorous stirring and slowly heat the reaction mixture to 100 °C.

- Maintain the temperature at 100 °C and continue stirring. Monitor the reaction progress by taking aliquots every 2 hours and analyzing by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
- Once the starting material is consumed, turn off the heating and allow the mixture to cool to room temperature.

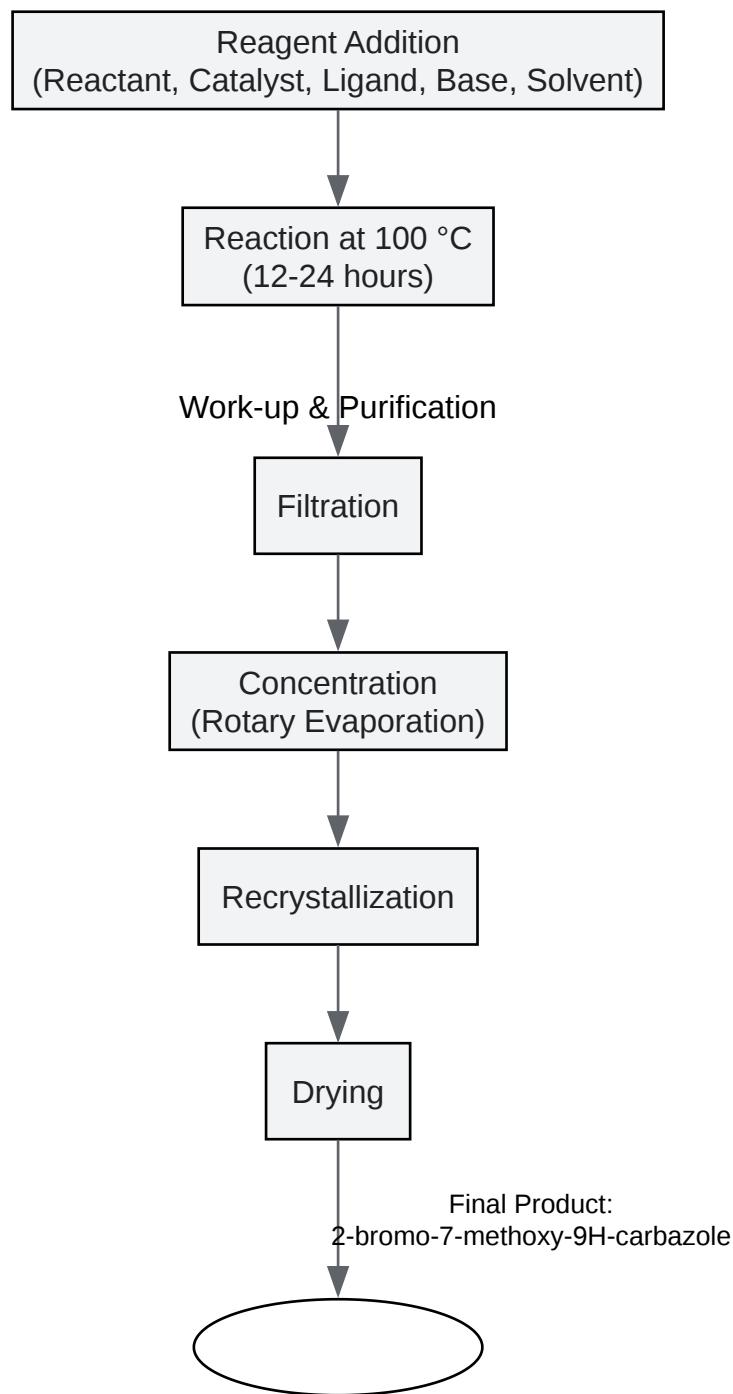
4. Work-up and Purification:

- Filter the cooled reaction mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the filter cake with 2 L of dichloromethane.
- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield the pure **2-bromo-7-methoxy-9H-carbazole**.
- Dry the purified product under vacuum at 50 °C until a constant weight is achieved.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Synthesis

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Caption: Workflow for the scale-up synthesis and purification of **2-bromo-7-methoxy-9H-carbazole**.

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